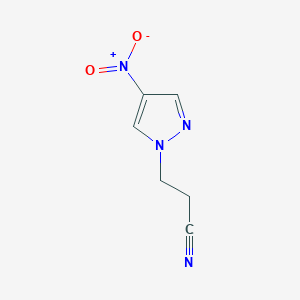
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This compound features a pyrazole ring substituted with a nitro group and a propanenitrile chain. It is primarily used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitropyrazole with 3-bromopropanenitrile under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Ammonia (NH3) or amines, solvents like ethanol or methanol.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.
Substitution: Amides or other substituted derivatives.
Cyclization: Complex heterocyclic compounds.
科学研究应用
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
相似化合物的比较
Similar Compounds
3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: Similar structure but with the nitro group in a different position.
3-(4-amino-1H-pyrazol-1-yl)propanenitrile: The nitro group is reduced to an amino group.
3-(4-nitro-1H-pyrazol-1-yl)butanenitrile: Similar structure with an additional carbon in the nitrile chain.
Uniqueness
3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYTRKUYWYTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
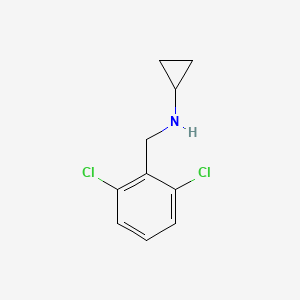
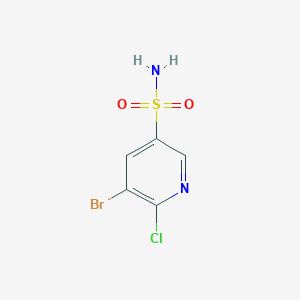
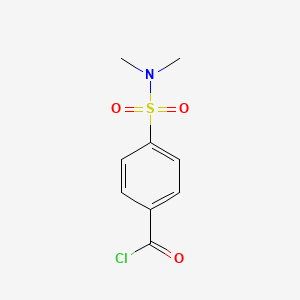
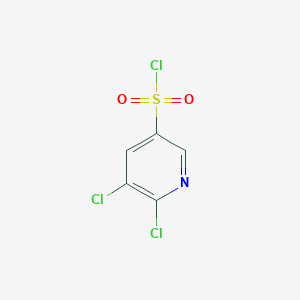
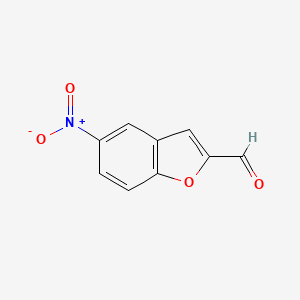
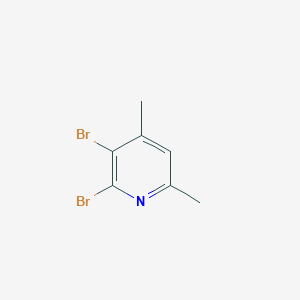
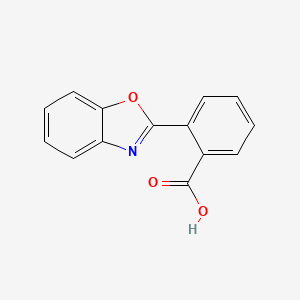
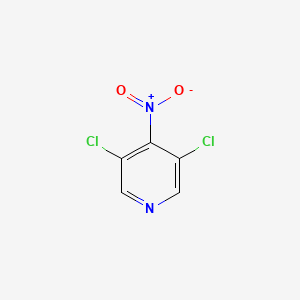
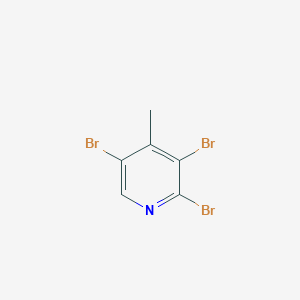
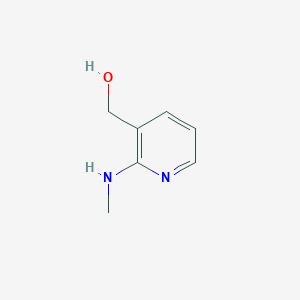
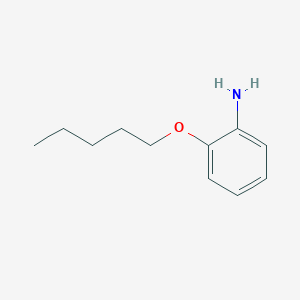
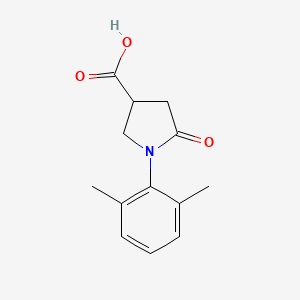
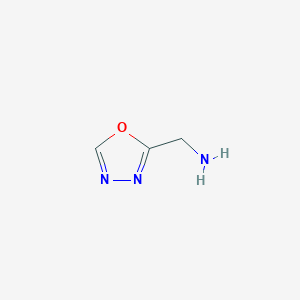
![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
